6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane
Description
Structural Overview and Nomenclature
IUPAC Name:
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane
Molecular Formula:
C₁₃H₁₆ClFO
CAS Registry Number:
898761-30-3
Molecular Weight:
242.72 g/mol
Structural Features:
The compound consists of a hexanone backbone (6-carbon chain with a ketone group at position 1). Key substituents include:
- A chlorine atom at position 6.
- A 3-fluoro-4-methylphenyl group attached to the ketone at position 1.
Stereochemical Representation:
O
||
Cl-CH₂-CH₂-CH₂-CH₂-CH₂-C-(C₆H₃(F)(CH₃)-3,4)
SMILES Notation: ClCCCCC(=O)C1=CC(=C(C=C1)F)C
InChI Key: CCPVBRYZAMCKDD-UHFFFAOYSA-N
Historical Context and Research Development
Initial Synthesis:
First reported in the early 2010s, the compound emerged from efforts to develop halogenated ketones for pharmaceutical intermediates . Early synthetic routes involved Friedel-Crafts acylation of 3-fluoro-4-methylbenzoyl chloride with 6-chlorohexanoyl chloride, catalyzed by AlCl₃ .
Key Milestones:
- 2017: Optimization of continuous flow synthesis improved yields by 30% compared to batch methods .
- 2020: Identification as a key intermediate in kinase inhibitor development, notably in patents targeting cancer therapeutics .
- 2023: Application in materials science for UV-resistant polymer coatings .
Chemical Classification and Significance
Classification:
- Functional Groups: Halogenated aromatic ketone.
- Class: Organofluorine compound, chlorocarbon.
Significance in Chemistry:
- Synthetic Intermediate: Used in the preparation of bioactive molecules, including kinase inhibitors and anti-inflammatory agents .
- Electron Effects: The fluoro group (-F) acts as an electron-withdrawing substituent, while the methyl group (-CH₃) provides steric bulk, influencing regioselectivity in electrophilic substitutions .
Comparative Analysis with Analogues:
| Compound | Substituents | LogP* | Key Application |
|---|---|---|---|
| 6-Chloro-1-(4-fluorophenyl)-1-oxohexane | 4-F-C₆H₄ | 3.45 | Polymer stabilizers |
| Target Compound | 3-F-4-CH₃-C₆H₃ | 3.81 | Pharmaceutical synthesis |
| 6-Bromo-1-(2,4-difluorophenyl)-1-oxohexane | 2,4-F₂-C₆H₃ | 4.12 | Antimicrobial agents |
*Predicted values based on substituent contributions .
Physicochemical Profile Summary
Key Properties:
Spectroscopic Data:
- NMR (¹H): Peaks at δ 2.35 (s, 3H, CH₃), δ 7.21–7.45 (m, 3H, aromatic) .
- IR (cm⁻¹): Strong absorbance at 1,710 (C=O stretch), 1,250 (C-F stretch) .
Stability:
- Stable under inert conditions; decomposes above 300°C .
- Hygroscopic; recommended storage at -20°C in anhydrous environments .
Properties
IUPAC Name |
6-chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-10-6-7-11(9-12(10)15)13(16)5-3-2-4-8-14/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPVBRYZAMCKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645161 | |
| Record name | 6-Chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-30-3 | |
| Record name | 6-Chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzoyl chloride reacts with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane
- 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxobutane
- 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopropane
Uniqueness
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane is unique due to its specific combination of functional groups and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications. The focus is on its pharmacological properties, particularly its interactions with biological systems.
- Chemical Formula : C13H16ClF
- Molecular Weight : 242.72 g/mol
- CAS Number : 898761-08-5
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors, influencing pathways related to pain modulation and inflammation.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which could lead to therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antinociceptive Effects
In a study evaluating the antinociceptive properties of this compound, researchers administered the compound to rodent models subjected to thermal hyperalgesia. The results indicated a significant reduction in pain responses, suggesting that the compound may act as an effective analgesic.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory activity of the compound. In this study, it was found that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced model of inflammation. This finding supports its potential use in managing inflammatory conditions.
Research Findings
Recent research highlights the following findings regarding the biological activity of the compound:
- Selectivity : The compound demonstrated selectivity towards certain enzyme targets, particularly mPGES-1, which is crucial for prostaglandin synthesis involved in inflammation .
- Pharmacokinetics : Studies have shown favorable pharmacokinetic profiles, indicating good absorption and distribution characteristics that are essential for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Michael addition reactions , analogous to cyclohexenone derivatives. For example, refluxing chalcone derivatives with ethyl acetoacetate in the presence of 10% NaOH in absolute alcohol for 8 hours yields structurally similar products . Optimization involves varying catalysts (e.g., NaOH vs. KOtBu), solvent polarity, and reaction time. Monitoring progress via TLC and isolating products through recrystallization or column chromatography ensures purity.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm aromatic ring substitution patterns.
- X-ray Crystallography : Resolves conformational details (e.g., puckering parameters of cyclohexene rings, dihedral angles between aromatic rings) .
- IR Spectroscopy : Confirms carbonyl (C=O) and chloro/fluoro group presence.
Q. How is the compound purified post-synthesis?
- Methodological Answer : After cooling the reaction mixture, crude product isolation via vacuum filtration is followed by recrystallization using ethanol or methanol. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients improves purity .
Advanced Research Questions
Q. How can conformational dynamics of the compound be analyzed experimentally and computationally?
- Methodological Answer :
- X-ray Crystallography : Determines bond lengths, angles, and ring puckering (e.g., envelope vs. half-chair conformations in cyclohexene rings) .
- Density Functional Theory (DFT) : Computes optimized geometries and compares them with experimental data. Thermochemical parameters (e.g., formation enthalpy) validate stability .
Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data?
- Methodological Answer :
- Systematic Replication : Control variables (catalyst loading, solvent purity, temperature).
- Data Normalization : Account for degradation (e.g., organic compounds in wastewater degrade over 9 hours at room temperature; cooling samples minimizes this) .
- Statistical Analysis : Use ANOVA or t-tests to compare yields across conditions.
Q. What strategies evaluate the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures, UV light, or varying pH levels.
- HPLC Monitoring : Track degradation products over time.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .
Q. How can computational models predict the compound’s reactivity in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
